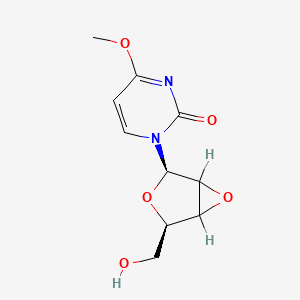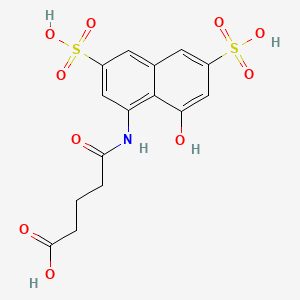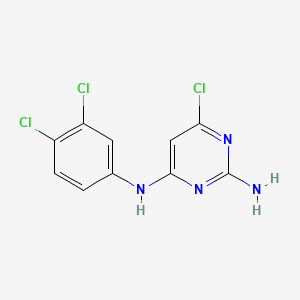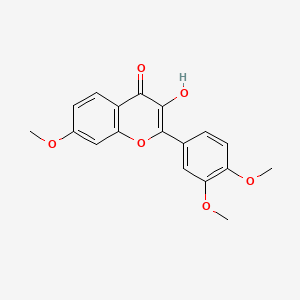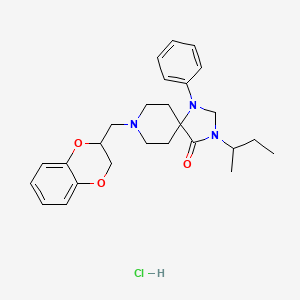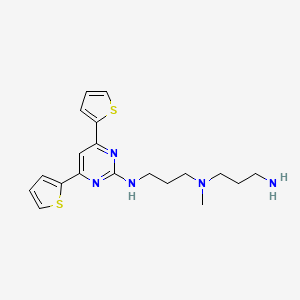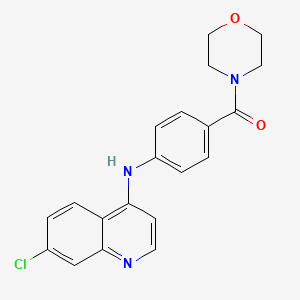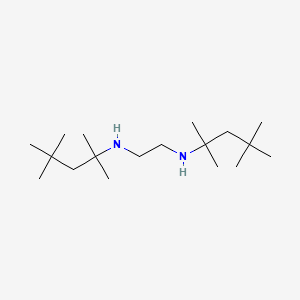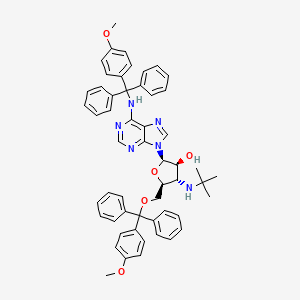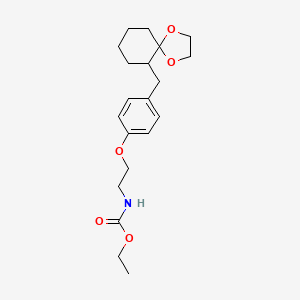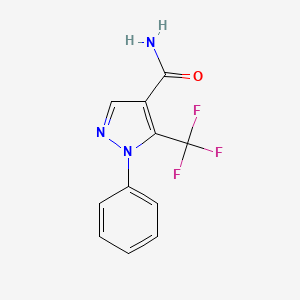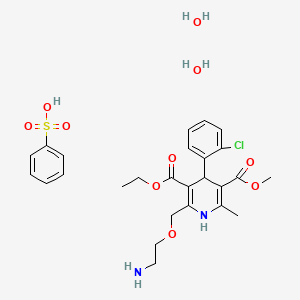
Amlodipine besylate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amlodipine besylate dihydrate is a calcium channel blocker used primarily in the treatment of hypertension and coronary artery disease. It is a dihydropyridine derivative that works by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amlodipine besylate dihydrate can be synthesized through various methods. One common approach involves the reaction of amlodipine with benzenesulfonic acid to form the besylate salt. The dihydrate form is obtained by crystallization from an aqueous solution .
Industrial Production Methods: Industrial production typically involves wet granulation and tabletting. The process includes mixing amlodipine besylate with excipients like microcrystalline cellulose and crospovidone, followed by granulation using a starch slurry. The granules are then dried, mixed with additional excipients, and compressed into tablets .
Analyse Chemischer Reaktionen
Types of Reactions: Amlodipine besylate dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically uses reducing agents such as sodium borohydride.
Substitution: Can involve nucleophilic or electrophilic reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Amlodipine besylate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium channels and related signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and angina. It is also used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
Industry: Utilized in the formulation of various pharmaceutical products, including tablets and capsules
Wirkmechanismus
Amlodipine besylate dihydrate acts by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The compound binds to both dihydropyridine and nondihydropyridine binding sites, resulting in a gradual onset of action .
Vergleich Mit ähnlichen Verbindungen
Amlodipine Maleate: Another salt form of amlodipine with similar pharmacokinetic properties.
Amlodipine Mesylate: A different salt form used in some formulations.
Nifedipine: Another dihydropyridine calcium channel blocker with a shorter duration of action.
Uniqueness: Amlodipine besylate dihydrate is unique due to its long-acting nature and high bioavailability. It offers the advantage of once-daily dosing, which improves patient compliance compared to other calcium channel blockers .
Eigenschaften
CAS-Nummer |
532929-68-3 |
|---|---|
Molekularformel |
C26H35ClN2O10S |
Molekulargewicht |
603.1 g/mol |
IUPAC-Name |
benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;dihydrate |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S.2H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;;/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);2*1H2 |
InChI-Schlüssel |
CXOUVSIRCRQEOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



